molecular formula C25H33NO5 B13730321 Ethylamine, N,N-dimethyl-2-(9,10,10-trimethyl-9-anthracenyloxy)-, succinate CAS No. 17185-26-1

Ethylamine, N,N-dimethyl-2-(9,10,10-trimethyl-9-anthracenyloxy)-, succinate

Cat. No.: B13730321
CAS No.: 17185-26-1
M. Wt: 427.5 g/mol
InChI Key: WOFWGPVMOYTNBB-UHFFFAOYSA-N
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Description

Ethylamine, N,N-dimethyl-2-(9,10,10-trimethyl-9-anthracenyloxy)-, succinate is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of an ethylamine group, a dimethyl group, and a 9,10,10-trimethyl-9-anthracenyloxy moiety, all linked to a succinate backbone. It is used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethylamine, N,N-dimethyl-2-(9,10,10-trimethyl-9-anthracenyloxy)-, succinate typically involves multiple steps, starting with the preparation of the anthracenyloxy intermediate. This intermediate is then reacted with N,N-dimethyl ethylamine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction mixture is then subjected to specific temperatures and pressures to optimize yield and purity. Post-reaction, the compound is purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Ethylamine, N,N-dimethyl-2-(9,10,10-trimethyl-9-anthracenyloxy)-, succinate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions where the ethylamine group is replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dichloromethane, ethanol, acetonitrile

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthracene derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

Ethylamine, N,N-dimethyl-2-(9,10,10-trimethyl-9-anthracenyloxy)-, succinate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethylamine, N,N-dimethyl-2-(9,10,10-trimethyl-9-anthracenyloxy)-, succinate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation, but it is believed that the compound’s unique structure plays a crucial role in its activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethylamine, N,N-dimethyl-2-(9,10-anthracenyloxy)-, succinate
  • Ethylamine, N,N-dimethyl-2-(9,10-dihydroanthracenyloxy)-, succinate
  • Ethylamine, N,N-dimethyl-2-(9,10,10-trimethyl-9-anthracenyloxy)-, fumarate

Uniqueness

Ethylamine, N,N-dimethyl-2-(9,10,10-trimethyl-9-anthracenyloxy)-, succinate stands out due to the presence of the 9,10,10-trimethyl-9-anthracenyloxy group, which imparts unique chemical and biological properties

Properties

CAS No.

17185-26-1

Molecular Formula

C25H33NO5

Molecular Weight

427.5 g/mol

IUPAC Name

dimethyl-[2-(9,10,10-trimethylanthracen-9-yl)oxyethyl]azanium;4-hydroxy-4-oxobutanoate

InChI

InChI=1S/C21H27NO.C4H6O4/c1-20(2)16-10-6-8-12-18(16)21(3,23-15-14-22(4)5)19-13-9-7-11-17(19)20;5-3(6)1-2-4(7)8/h6-13H,14-15H2,1-5H3;1-2H2,(H,5,6)(H,7,8)

InChI Key

WOFWGPVMOYTNBB-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C(C3=CC=CC=C31)(C)OCC[NH+](C)C)C.C(CC(=O)[O-])C(=O)O

Origin of Product

United States

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